molecular formula C13H17NOS B11738228 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one

Cat. No.: B11738228
M. Wt: 235.35 g/mol
InChI Key: DSRNZLZIGPMMBK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one is an organic compound characterized by its unique structure, which includes a dimethylamino group, a methylphenyl sulfanyl group, and a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylthiophenol and 4-dimethylaminobutyryl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or sulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-alpha-(4-hydroxyphenyl)-1-naphthalenemethanol
  • 4-(4-(Dimethylamino)styryl)-1-methylquinolinium iodide

Uniqueness

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

4-(dimethylamino)-3-(4-methylphenyl)sulfanylbut-3-en-2-one

InChI

InChI=1S/C13H17NOS/c1-10-5-7-12(8-6-10)16-13(11(2)15)9-14(3)4/h5-9H,1-4H3

InChI Key

DSRNZLZIGPMMBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=CN(C)C)C(=O)C

Origin of Product

United States

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